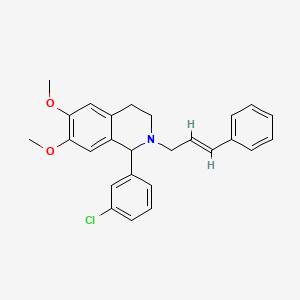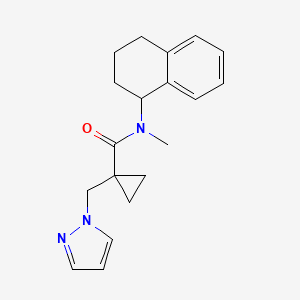![molecular formula C17H21N3O4S B5355758 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5355758.png)
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(3-pyridinylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(3-pyridinylmethyl)propanamide, commonly known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of many proteins that are important for cancer cell growth and survival.
Mecanismo De Acción
MPP binds to the ATP-binding site of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(3-pyridinylmethyl)propanamide and prevents the hydrolysis of ATP, which is required for the stabilization and folding of oncogenic proteins. This leads to the degradation of these proteins by the proteasome, which results in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
MPP has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the expression of several proteins that are involved in cancer cell proliferation and survival such as AKT, ERK, and BCL-2. MPP has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP has several advantages for lab experiments such as its high potency and selectivity for 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(3-pyridinylmethyl)propanamide inhibition. It also has good water solubility, which makes it easy to use in in vitro and in vivo experiments. However, MPP has some limitations such as its low stability in biological fluids and its potential toxicity to normal cells. These limitations need to be addressed in future studies to optimize the therapeutic potential of MPP.
Direcciones Futuras
Future research on MPP should focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its therapeutic potential. This can be achieved through the development of prodrugs or analogs of MPP that have improved stability and selectivity for 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(3-pyridinylmethyl)propanamide inhibition. Another direction for research is the combination of MPP with other cancer therapies such as chemotherapy, radiation therapy, or immunotherapy. This can potentially improve the efficacy of MPP and reduce the likelihood of drug resistance. Additionally, more studies are needed to understand the long-term effects of MPP on normal cells and tissues, as well as its potential for drug-drug interactions.
Métodos De Síntesis
The synthesis of MPP involves several steps, starting with the reaction of 4-aminophenol with methylsulfonyl chloride to form 4-methylsulfonylaminophenol. This compound is then reacted with 3-pyridinemethanol to form 4-[methyl(methylsulfonyl)amino]phenoxy]-N-(3-pyridinylmethyl)propanamide. The final product is obtained through purification and isolation steps. The purity and yield of MPP can be optimized through various techniques such as column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
MPP has been extensively studied for its potential therapeutic applications in cancer treatment. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(3-pyridinylmethyl)propanamide is a chaperone protein that plays a critical role in the stabilization and folding of many oncogenic proteins. Inhibition of this compound leads to the degradation of these proteins, which results in the inhibition of cancer cell growth and survival. MPP has been shown to be a potent inhibitor of this compound and has demonstrated promising results in preclinical studies for the treatment of various types of cancers such as breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
2-[4-[methyl(methylsulfonyl)amino]phenoxy]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-13(17(21)19-12-14-5-4-10-18-11-14)24-16-8-6-15(7-9-16)20(2)25(3,22)23/h4-11,13H,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVISFSLHDMTPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[2-(4-chlorophenyl)-4-hydroxy-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5355676.png)
![3-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5355698.png)
![6-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5355704.png)

![{3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}acetic acid](/img/structure/B5355713.png)
![N-cyclopropyl-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B5355718.png)


![methyl 4-{[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoate](/img/structure/B5355730.png)

![3-(3-chlorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5355762.png)

![N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide](/img/structure/B5355781.png)
![ethyl 1-[2-(4-cyanophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5355782.png)
